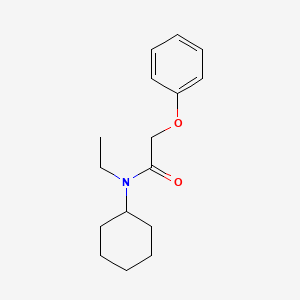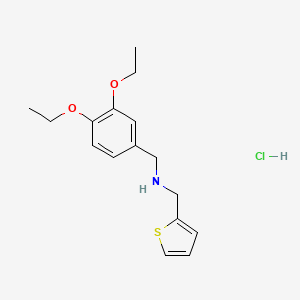
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole compounds involves multiple steps, starting from basic aromatic amines. For example, a related triazole compound was synthesized using 4-chlorobenzenamine as a starting material, undergoing reactions under specific conditions to achieve high yields (Kan, 2015). Although not the exact compound, this process provides insight into the potential synthetic routes that could be adapted for the title compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been thoroughly studied, demonstrating characteristics such as planar five-membered rings and orthogonal relationships between different rings in the molecule. For example, the structure of a related compound, "4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione," was analyzed using X-ray crystallography, revealing significant molecular interactions (Yeo et al., 2019).
Chemical Reactions and Properties
Triazoles are known for participating in various chemical reactions, contributing to their versatility in chemical synthesis and modifications. For instance, triazole compounds can be synthesized through hetero-cyclization reactions (Yeo et al., 2019). Their chemical properties, such as reactivity with different reagents, make them valuable in the development of new compounds.
Applications De Recherche Scientifique
Pharmacological Properties
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and related triazole derivatives have been studied for their valuable pharmacological properties. Specifically, some of these compounds have demonstrated anti-convulsive activity, suggesting potential applications in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Corrosion Inhibition
Triazole derivatives, including ones similar to the compound , have been investigated for their efficiency in corrosion inhibition of metals. For instance, studies have shown that certain triazole derivatives are very effective inhibitors for mild steel in acidic media, offering significant protection against corrosion (Lagrenée et al., 2002).
Chemical Synthesis and Characterization
The synthesis and characterization of related triazole compounds have been widely explored. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide using 4-chlorobenzenamine as a starting material demonstrates the versatility and the potential for customization in the synthesis of these compounds for various applications (Kan, 2015).
Antioxidant and Antimicrobial Properties
Some triazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights the potential of these compounds, including 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, in pharmaceutical and medical applications (Bekircan et al., 2008).
Applications in Organic Chemistry
These triazole derivatives have been used in the synthesis of various organic compounds, showcasing their role as intermediates in the preparation of complex molecules. This includes their use in the synthesis of oxazolines and in various rearrangement reactions (Bandgar & Pandit, 2003); (L'abbé et al., 1990).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUSFDXURXBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)

![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)
![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)
![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)
![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)